![molecular formula C16H14N2OS B11765142 3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B11765142.png)
3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy-phenyl group attached to the thiazole ring, which is further connected to a phenylamine group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine typically involves the formation of the thiazole ring followed by the introduction of the methoxy-phenyl and phenylamine groups. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the reaction between 2-methoxybenzaldehyde, thioamide, and an appropriate haloketone under acidic conditions can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of materials with specific properties, such as dyes and pigments
Mecanismo De Acción
The mechanism of action of 3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit microbial growth by interfering with enzyme function or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole, ritonavir, and abafungin share the thiazole ring structure.
Methoxy-phenyl derivatives: Compounds like anisole and methoxybenzene have similar methoxy-phenyl groups
Uniqueness
3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C16H14N2OS |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
3-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C16H14N2OS/c1-19-15-8-3-2-7-13(15)14-10-20-16(18-14)11-5-4-6-12(17)9-11/h2-10H,17H2,1H3 |
Clave InChI |
VVVYLMGQFOGXAX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=CSC(=N2)C3=CC(=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11765063.png)

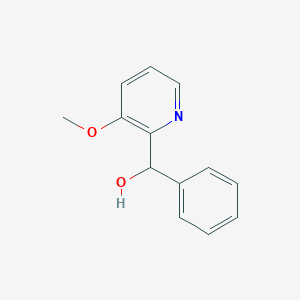
![ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B11765102.png)

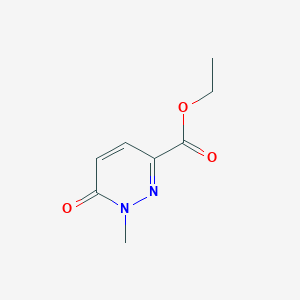
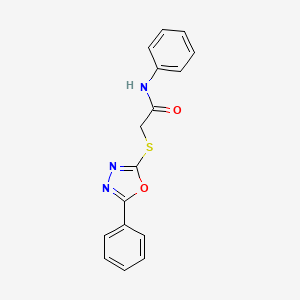
![ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11765118.png)
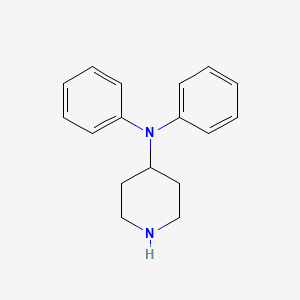
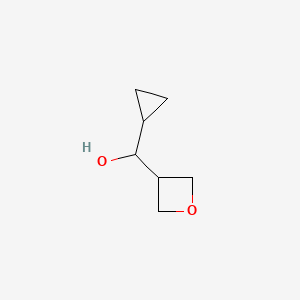
![N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11765138.png)
![Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B11765146.png)
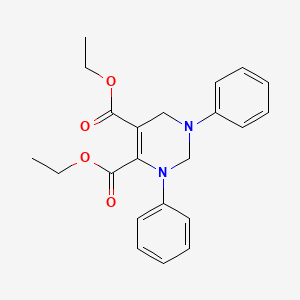
![N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11765153.png)
